molecular formula C15H14N2O3 B1165200 5-Hydroxynepafenac

5-Hydroxynepafenac

Cat. No.: B1165200
M. Wt: 270.28
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxynepafenac is a identified metabolite of the ophthalmic non-steroidal anti-inflammatory drug (NSAID) Nepafenac. Nepafenac is a prodrug approved for treating pain and inflammation associated with cataract surgery . After topical ocular administration, Nepafenac rapidly penetrates the cornea and is bioactivated within ocular tissues to its active form, amfenac, a potent non-selective cyclooxygenase (COX) inhibitor . The metabolic pathway of Nepafenac involves further hepatic transformation, including hydroxylation, which leads to the formation of metabolites such as 5-Hydroxynepafenac . As a research compound, 5-Hydroxynepafenac is valuable for in vitro studies focused on elucidating the complete metabolic fate of Nepafenac, investigating pharmacokinetics, and understanding individual variation in drug metabolism pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 5 Hydroxynepafenac

Biotransformation Pathways Leading to 5-Hydroxynepafenac Formation

The formation of 5-Hydroxynepafenac in biological systems is a result of metabolic processes acting on nepafenac (B1678188). Nepafenac itself is a prodrug that is converted to the active metabolite amfenac (B1665970) via hydrolysis. wikipedia.orgmims.comnih.govnovartis.comeuropa.eucentaurpharma.comhres.camedicines.org.uknovartis.comcentaurpharma.comtga.gov.au Subsequent metabolism of amfenac and potentially nepafenac leads to the formation of various polar metabolites, including 5-Hydroxynepafenac. novartis.comeuropa.eucentaurpharma.comhres.camedicines.org.ukcentaurpharma.comtga.gov.ausahpra.org.zaeuropa.eutga.gov.aueuropa.eu

Enzymatic Hydroxylation of Precursor Compounds

The formation of 5-Hydroxynepafenac involves the hydroxylation of an aromatic ring. Metabolism of amfenac, the active form of nepafenac, includes extensive metabolism to more polar metabolites through hydroxylation of the aromatic ring. novartis.comeuropa.eucentaurpharma.comhres.camedicines.org.ukcentaurpharma.comtga.gov.ausahpra.org.zaeuropa.eutga.gov.aueuropa.eu While specific enzymes directly responsible for the hydroxylation leading to 5-Hydroxynepafenac are not explicitly detailed in all sources, the general metabolic pathway of amfenac involves cytochrome P450 (CYP) enzymes. However, studies have indicated that neither nepafenac nor amfenac inhibit major human CYP isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) at tested concentrations, suggesting that while CYP enzymes are generally involved in aromatic hydroxylation, the interaction profile is complex. novartis.comcentaurpharma.comhres.camedicines.org.ukeuropa.eutga.gov.aueuropa.eu

Glucuronide Conjugation as a Major Metabolic Step

A significant aspect of the metabolism of nepafenac and its metabolites, including 5-Hydroxynepafenac, is glucuronide conjugation. Radiochromatographic analyses have shown that many polar metabolites are in the form of glucuronide conjugates. novartis.comeuropa.eucentaurpharma.comhres.camedicines.org.uksahpra.org.zaeuropa.eutga.gov.aueuropa.eu 5-Hydroxynepafenac itself has been identified in plasma primarily in the form of a glucuronide conjugate. tga.gov.aurwandafda.gov.rw This conjugation step increases the polarity of the metabolites, facilitating their excretion from the body, primarily via urine. novartis.comcentaurpharma.commedicines.org.ukcentaurpharma.comsahpra.org.zatga.gov.au

Based on studies, 5-Hydroxynepafenac represents a notable fraction of the total circulating radioactivity following administration of radiolabeled nepafenac. For instance, it was identified as the second most abundant plasma metabolite, representing approximately 9% of total radioactivity at Cmax in some studies, and about 9.5% in others. novartis.comeuropa.eucentaurpharma.comhres.camedicines.org.ukcentaurpharma.comtga.gov.ausahpra.org.zaeuropa.eutga.gov.aueuropa.eurwandafda.gov.rw

Here is a summary of the relative abundance of key metabolites in plasma:

MetaboliteApproximate % of Total Plasma Radioactivity at CmaxSource Indices
Amfenac13% novartis.comeuropa.eucentaurpharma.comhres.camedicines.org.ukcentaurpharma.comtga.gov.ausahpra.org.zaeuropa.eueuropa.eu
5-Hydroxynepafenac9% - 9.5% novartis.comeuropa.eucentaurpharma.comhres.camedicines.org.ukcentaurpharma.comtga.gov.ausahpra.org.zaeuropa.eutga.gov.aueuropa.eurwandafda.gov.rw
NepafenacRelatively low levels (e.g., 3.2%) tga.gov.aurwandafda.gov.rw

Identification as a Degradation Product in Stability Studies

Beyond its role as a biological metabolite, 5-Hydroxynepafenac has also been identified as a degradation product of nepafenac in stability studies. cnr.it Studies investigating the forced degradation of nepafenac under various stress conditions, such as acid, base, oxidation, humidity, heat, and light, have shown the formation of different degradation products. cnr.it 5-Hydroxynepafenac (sometimes referred to as hydroxy-nepafenac) has been detected among these degradation products.

Research into the degradation profile of nepafenac in aqueous solutions at different pH values has also identified compound 5, structurally characterized as (2-amino-3-benzoyl)-oxoacetic acid, as a degradation product. cnr.it While this compound is distinct from 5-Hydroxynepafenac, its identification in degradation studies highlights the potential for various transformation pathways under stress conditions. The formation of this α-ketoacid in alkaline conditions is proposed to occur through aerobic oxidation of an intermediate. cnr.it The detection of 5-Hydroxynepafenac as a degradation product underscores the importance of controlled storage conditions for nepafenac formulations to maintain their stability. hpfb-dgpsa.capmda.go.jp

Laboratory-Scale Synthesis for Reference Standards and Research Probes

The availability of 5-Hydroxynepafenac as a reference standard is crucial for pharmacokinetic studies, metabolism profiling, and quality control of nepafenac and its formulations. Laboratory-scale synthesis is necessary to obtain sufficient quantities of this compound for research purposes.

Methodologies for Targeted Chemical Synthesis

Specific detailed methodologies for the targeted chemical synthesis of 5-Hydroxynepafenac are not extensively described in the provided search results. However, the need for such synthesis is implied by its use as a reference standard. Chemical synthesis routes would typically involve the introduction of a hydroxyl group at the 5-position of the nepafenac or amfenac core structure, likely employing specific reagents and reaction conditions to achieve regioselectivity. Given the presence of multiple functional groups on the nepafenac structure (amide, amine, ketone, aromatic rings), a controlled synthetic approach would be required, potentially involving protecting groups and specific catalysts.

Production of Isotopically Labeled 5-Hydroxynepafenac (e.g., 5-Hydroxynepafenac-d5) for Tracer Studies

Isotopically labeled compounds, such as deuterium-labeled variants, are invaluable tools in drug metabolism and pharmacokinetic studies. They are used as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy and reliability of quantification. 5-Hydroxynepafenac-d5, a deuterium-labeled form of 5-Hydroxynepafenac, is available, indicating its use in such applications. invivochem.combdg.co.nzbdg.co.nzmedchemexpress.cominvivochem.cn

The synthesis of isotopically labeled 5-Hydroxynepafenac, such as the pentadeuterated analog (5-Hydroxynepafenac-d5), involves incorporating deuterium (B1214612) atoms at specific positions within the molecule during the synthetic process. invivochem.combdg.co.nzbdg.co.nzmedchemexpress.cominvivochem.cn This typically requires using deuterated solvents or reagents at appropriate steps of the synthesis. The resulting labeled compound behaves chemically identically to the unlabeled compound but can be distinguished by mass spectrometry due to the difference in mass introduced by the deuterium atoms. This allows for precise quantification of the unlabeled 5-Hydroxynepafenac in complex biological matrices. The availability of 5-Hydroxynepafenac-d5 underscores its importance as a research probe in quantitative analysis of nepafenac metabolism. bdg.co.nzbdg.co.nz

Purification and Characterization of Synthetic and Biogenic 5-Hydroxynepafenac

The purification and characterization of 5-Hydroxynepafenac, particularly in its biogenic form from biological matrices, typically involve chromatographic and spectroscopic techniques. As a metabolite found in plasma and potentially other biological fluids, isolation and purification steps are necessary before detailed characterization can be performed.

Radiochromatographic analyses have been utilized to study the metabolic profile of nepafenac, allowing for the separation and detection of radioactive metabolites, including 5-Hydroxynepafenac, following administration of radiolabeled nepafenac. centaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwmedsinfo.com.aumedicines.org.ukeuropa.eunovartis.com These analyses, often coupled with techniques like β-glucuronidase hydrolysis, help in characterizing the metabolic fate and conjugation status of compounds like 5-Hydroxynepafenac. centaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwmedsinfo.com.aumedicines.org.ukeuropa.eunovartis.com

5-Hydroxynepafenac has been identified and quantified as a metabolite in plasma. It is reported as the second most abundant plasma metabolite of nepafenac, following amfenac. centaurpharma.comeuropa.eueuropa.eurwandafda.gov.rweuropa.eutga.gov.aumedsinfo.com.aumedicines.org.ukeuropa.eunovartis.com Studies have indicated that 5-Hydroxynepafenac represents approximately 9% of the total plasma radioactivity at Cmax after topical ocular dosing of nepafenac. centaurpharma.comeuropa.eueuropa.eueuropa.eumedsinfo.com.aumedicines.org.ukeuropa.eunovartis.com One analysis reported this figure as approximately 9.5%. rwandafda.gov.rwtga.gov.au

The identification of 5-Hydroxynepafenac as a specific metabolite implies structural characterization was performed. While detailed spectroscopic data for the isolated biogenic metabolite are not provided in the summaries, techniques commonly used for the characterization of organic compounds, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), would be employed for definitive structural confirmation. For example, related studies on degradation products have utilized NMR and HR-MS analysis for structural elucidation. cnr.it The use of techniques like Ultra-High Performance Liquid Chromatography (UPLC) in related substance studies for nepafenac, capable of detecting related impurities including hydroxylated forms, further indicates the application of advanced chromatographic methods for separation and analysis. hdki.hr The availability of stable isotope-labeled standards like 5-Hydroxynepafenac-d5 is particularly valuable for quantitative analysis using mass spectrometry, allowing for accurate determination of the metabolite's concentration in complex biological matrices. medchemexpress.commedchemexpress.com

The relative abundance of 5-Hydroxynepafenac as a plasma metabolite is summarized in the table below:

MetaboliteRelative Abundance in Plasma (at Cmax)
AmfenacApproximately 13% of total radioactivity centaurpharma.comeuropa.eueuropa.eurwandafda.gov.rweuropa.eumedsinfo.com.aumedicines.org.ukeuropa.eunovartis.com
5-HydroxynepafenacApproximately 9-9.5% of total radioactivity centaurpharma.comeuropa.eueuropa.eurwandafda.gov.rweuropa.eutga.gov.aumedsinfo.com.aumedicines.org.ukeuropa.eunovartis.com

This data highlights the significance of 5-Hydroxynepafenac as a quantifiable metabolite in the pharmacokinetic profile of nepafenac.

Metabolism and Pharmacokinetic Investigations of 5 Hydroxynepafenac in Preclinical Models

In Vitro Metabolic Studies of 5-Hydroxynepafenac Formation and Further Biotransformation

In vitro studies utilizing liver microsomes and hepatocytes from various species are fundamental in characterizing the metabolic pathways of drug candidates and their metabolites, including the formation and subsequent transformation of 5-hydroxynepafenac. nuvisan.comdls.com These systems allow for the identification of involved enzymes and the elucidation of metabolic routes in a controlled environment. nuvisan.comdls.comevotec.com

Microsomal and Hepatocyte Incubation Studies

Studies involving the incubation of nepafenac (B1678188) and its metabolites with liver microsomes and hepatocytes from preclinical species have been conducted to understand their metabolic fate. Liver microsomes, containing membrane-bound enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs), are valuable for investigating Phase I and Phase II metabolism. dls.comevotec.com Hepatocytes, representing intact liver cells, offer a more complete array of metabolic enzymes and transporters, providing a more physiologically relevant model for predicting in vivo hepatic metabolism. dls.comnih.gov

Research has shown that following the initial hydrolysis of nepafenac to amfenac (B1665970), amfenac undergoes extensive metabolism to more polar metabolites, including hydroxylation of the aromatic ring, which can lead to the formation of 5-hydroxynepafenac. hres.cacentaurpharma.comtga.gov.au These studies often involve incubating the parent compound or metabolites with microsomes or hepatocytes and analyzing the resulting metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.combioivt.com

Role of Specific Hydrolases and Cytochrome P450 Enzymes (if involved in its formation or subsequent metabolism)

The primary metabolic step for nepafenac is its hydrolysis to amfenac, catalyzed by ocular tissue hydrolases. patsnap.comfda.govhres.ca While hydrolases are key in the formation of the active metabolite amfenac, the subsequent formation of 5-hydroxynepafenac from amfenac involves further metabolic steps, likely including hydroxylation. Cytochrome P450 enzymes are major players in the oxidative metabolism of many drugs and can be involved in the hydroxylation of aromatic rings. mdpi.com

However, studies have indicated that neither nepafenac nor amfenac significantly inhibit the major human cytochrome P450 isozymes (CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4) in vitro at tested concentrations. fda.govcentaurpharma.comtga.gov.aueuropa.eunovartis.comcentaurpharma.comeuropa.eueuropa.eumedicines.org.uk This suggests that while CYP enzymes could potentially be involved in the hydroxylation leading to 5-hydroxynepafenac formation or further metabolism of 5-hydroxynepafenac itself, nepafenac and amfenac are unlikely to cause significant drug interactions through CYP inhibition. The specific CYP enzymes responsible for the formation or metabolism of 5-hydroxynepafenac would need to be identified through targeted enzyme phenotyping studies.

Characterization of Glucuronidation Enzymes (e.g., UGTs)

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a significant Phase II metabolic pathway that increases the water solubility of compounds, facilitating their excretion. geneticlifehacks.comnih.govoncotarget.com Following hydroxylation, metabolites like 5-hydroxynepafenac are often subject to glucuronidation. hres.cacentaurpharma.comtga.gov.au

Radiochromatographic analyses of metabolites have indicated that many are in the form of glucuronide conjugates, with the exception of amfenac itself. hres.cacentaurpharma.comtga.gov.aunovartis.comeuropa.eupmda.go.jp This suggests that 5-hydroxynepafenac, as a hydroxylated metabolite, is likely a substrate for UGT enzymes, leading to the formation of 5-hydroxynepafenac glucuronides. In vitro studies with recombinant UGT enzymes or liver microsomes in the presence of UGT cofactors would be necessary to specifically characterize the UGT isoforms involved in the glucuronidation of 5-hydroxynepafenac. bioivt.com

In Vivo Disposition and Metabolite Profiling in Experimental Animal Models

In vivo studies in experimental animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug-related materials, including the disposition and metabolite profile of 5-hydroxynepafenac. biotechfarm.co.il These studies provide a more complete picture of how the compound behaves within a living organism.

Absorption and Distribution Kinetics of 5-Hydroxynepafenac (from precursor)

Nepafenac, as a lipophilic prodrug, penetrates ocular tissues after topical administration and is subsequently converted to amfenac. patsnap.comfda.govhres.ca Studies in rats have shown that radioactive labeled drug-related materials distribute widely in the body following single and multiple oral doses of 14C-nepafenac. centaurpharma.comtga.gov.aunovartis.comcentaurpharma.comeuropa.eutga.gov.au While these studies track total radioactivity, indicating the presence of nepafenac, amfenac, and their metabolites (including 5-hydroxynepafenac), they also provide insights into the distribution of these compounds.

Excretion Pathways and Mass Balance Studies in Animal Species

Excretion and mass balance studies using radiolabeled compounds in animal models are crucial for determining the routes and extent of elimination of the administered dose and its metabolites. biotechfarm.co.il Following oral administration of 14C-nepafenac to healthy volunteers, urinary excretion was found to be the major route of radioactivity elimination, accounting for approximately 85% of the dose, while fecal excretion represented approximately 6%. hres.cacentaurpharma.com While this study was in humans, similar excretion patterns are often observed in preclinical species like rats, which are commonly used to mirror human excretion pathways. biotechfarm.co.iltga.gov.au

Studies in rats have shown that approximately 90% of an intravenous dose of radioactive labeled material is excreted within the first 24 hours. novartis.com Metabolites of nepafenac are predominantly excreted in the urine after oral or intravenous dosing in rats and monkeys. tga.gov.au Although nepafenac and amfenac were not quantifiable in the urine, indicating their extensive metabolism, the majority of the excreted radioactivity represents their polar metabolites, including glucuronide conjugates of hydroxylated species like 5-hydroxynepafenac. hres.cacentaurpharma.com Mass balance studies in animal species confirm that the majority of the administered radioactivity is recovered in the urine and feces, accounting for the elimination of nepafenac and its metabolites. fda.gov

Here is a summary of some quantitative data found in the search results, presented in a table format. Please note that the data for 5-hydroxynepafenac is primarily related to its relative abundance in plasma as a metabolite.

Comparative Metabolic Profiles Across Different Animal Models

Research into the metabolism of nepafenac in preclinical animal models, such as rats and rabbits, has identified 5-hydroxynepafenac as a significant circulating metabolite. Following the administration of nepafenac, 5-hydroxynepafenac has been observed in plasma. centaurpharma.comeuropa.eunovartis.comtga.gov.au It is typically found in the form of a glucuronide conjugate. centaurpharma.comeuropa.eunovartis.com Studies have indicated that 5-hydroxynepafenac is the second most abundant plasma metabolite of nepafenac, following the primary active metabolite, amfenac. centaurpharma.comeuropa.eunovartis.comtga.gov.au

Implications of Metabolic Pathways for Compound Fate and Bioavailability Research

The formation of 5-hydroxynepafenac through the metabolic pathways of nepafenac indicates a route of biotransformation for the parent compound. The detection of 5-hydroxynepafenac primarily as a glucuronide conjugate suggests that glucuronidation is a significant phase II metabolic step for this metabolite. centaurpharma.comeuropa.eunovartis.com Glucuronidation generally increases the water solubility of a compound, facilitating its excretion from the body, primarily via the urine or bile. This metabolic conversion typically leads to the deactivation and elimination of the compound.

Advanced Analytical Methodologies for the Quantification and Structural Elucidation of 5 Hydroxynepafenac

Chromatographic Techniques for Separation and Detection in Complex Matrices

Chromatography plays a vital role in separating 5-Hydroxynepafenac from other components within a sample matrix before detection and quantification. This is particularly important in complex samples where interfering substances may be present. Various chromatographic techniques offer different advantages in terms of resolution, speed, and compatibility with detection methods.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile and semi-volatile compounds like 5-Hydroxynepafenac. The principle involves the differential partitioning of analytes between a stationary phase and a mobile phase under high pressure torontech.com. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (isocratic or gradient elution) is critical for achieving optimal separation of 5-Hydroxynepafenac from matrix components and potential related substances.

HPLC systems can be coupled with various detectors, offering flexibility in analysis. Common detection modes include Ultraviolet-Visible (UV-Vis) detection, which is suitable for compounds with chromophores that absorb UV or visible light. The selection of the detection wavelength is based on the UV absorption spectrum of 5-Hydroxynepafenac to maximize sensitivity and selectivity. Diode array detectors (DAD) can provide full wavelength scanning, aiding in peak identification and purity assessment researchgate.net. Electrochemical detection is another mode that can offer high sensitivity for electroactive compounds nih.gov.

Research findings often detail specific HPLC methods developed for related compounds or in similar complex matrices, providing a framework for 5-Hydroxynepafenac analysis. For instance, HPLC with electrochemical detection has been described for the determination of other hydroxylated metabolites in plasma nih.gov. Method development in HPLC involves optimizing parameters such as column temperature, flow rate, and mobile phase composition to achieve adequate resolution, peak shape, and retention time reproducibility torontech.comjasco-global.com.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing smaller stationary phase particles (typically less than 2 µm) and operating at higher pressures labcompare.comthermofisher.comijsrtjournal.com. This allows for faster separations, increased peak resolution, and improved sensitivity compared to conventional HPLC labcompare.comskyepharma.com. UHPLC is particularly advantageous for high-throughput analysis and when dealing with complex samples requiring high separation efficiency ijsrtjournal.com.

The principles of separation in UHPLC are similar to HPLC, relying on interactions between the analyte, stationary phase, and mobile phase. However, the smaller particle size in UHPLC columns leads to reduced diffusion paths and increased mass transfer kinetics, resulting in narrower peaks and improved chromatographic efficiency labcompare.comthermofisher.com. This enhanced resolution is beneficial for separating 5-Hydroxynepafenac from closely eluting impurities or matrix components in complex samples.

UHPLC systems are often coupled with sensitive detectors, including UV-Vis detectors and mass spectrometers ijsrtjournal.comamericanpharmaceuticalreview.com. The increased speed of UHPLC separations necessitates detectors with fast acquisition rates to accurately capture the narrow peaks thermofisher.com. Research involving UHPLC for the analysis of various compounds in complex matrices highlights its capability for rapid and sensitive quantification americanpharmaceuticalreview.comnih.gov. For example, UHPLC coupled with tandem mass spectrometry has been used for the rapid quantification of biomarkers in urine with good linearity and precision nih.gov.

Gas Chromatography (GC) Applications (if applicable to specific derivatives)

Gas Chromatography (GC) is a chromatographic technique used for the separation of volatile and semi-volatile compounds that are thermally stable measurlabs.com. In GC, the mobile phase is an inert gas, and separation occurs based on the differential partitioning of analytes between the stationary phase (typically a polymer coated on the inside of a capillary column) and the gas phase measurlabs.com.

For compounds like 5-Hydroxynepafenac, which may not be sufficiently volatile or thermally stable for direct GC analysis, derivatization can be employed to convert them into more volatile forms. Common derivatization reactions for compounds with hydroxyl or amino groups include silylation or acylation chromatographyonline.comnih.gov.

While GC is widely used for the analysis of various organic compounds and can be coupled with detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS) measurlabs.comnih.govsigmaaldrich.comsepscience.com, its direct applicability to 5-Hydroxynepafenac without derivatization may be limited. However, if volatile derivatives of 5-Hydroxynepafenac can be formed, GC, particularly GC-MS, could potentially be used for its analysis, especially for structural confirmation or impurity profiling of specific synthetic routes or degradation products. Studies on the GC-MS analysis of other hydroxylated compounds, such as 5-hydroxymethylfurfural, after derivatization demonstrate the potential of this technique for such analyses nih.gov.

Mass Spectrometry (MS) for Comprehensive Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of compounds. When coupled with chromatography, it offers high selectivity and sensitivity, particularly for the analysis of target analytes in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the analysis of 5-Hydroxynepafenac. The coupling of LC (HPLC or UHPLC) with MS allows for the separation of 5-Hydroxynepafenac from the sample matrix before it enters the mass spectrometer, minimizing matrix effects and improving the accuracy and reliability of the analysis chromatographyonline.comchromatographyonline.com.

LC-MS/MS utilizes a triple quadrupole mass spectrometer, where ions are generated (commonly via Electrospray Ionization, ESI), fragmented in a collision cell, and specific fragment ions are detected chromatographyonline.com. This Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, making it ideal for trace analysis and quantification of target compounds in complex biological samples chromatographyonline.comeurl-pesticides.eu.

LC-MS/MS is particularly valuable for the identification and quantification of metabolites like 5-Hydroxynepafenac in biological fluids (e.g., plasma, urine) or tissues nih.govnih.gov. By monitoring specific precursor-to-product ion transitions characteristic of 5-Hydroxynepafenac, the technique can selectively detect and quantify the compound even at low concentrations within a complex matrix nih.govnih.gov. Research on the LC-MS/MS analysis of other hydroxylated metabolites demonstrates the sensitivity and specificity achievable with this method nih.govnih.gov. Sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often employed before LC-MS/MS analysis to isolate and concentrate the analyte and remove interfering substances from complex matrices chromatographyonline.comnih.gov.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts per million (ppm). This accurate mass information is crucial for determining the elemental composition of an analyte and confirming its chemical structure. HRMS can be performed using various mass analyzer technologies, including time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers.

When coupled with liquid chromatography (LC-HRMS), this technique allows for the separation of 5-Hydroxynepafenac from the sample matrix before accurate mass measurement. LC-HRMS is valuable for confirming the identity of 5-Hydroxynepafenac by comparing its measured accurate mass and isotopic pattern to the theoretical values researchgate.net. This is particularly important when analyzing samples where the presence of isomers or compounds with similar nominal masses is possible.

HRMS also plays a significant role in structural elucidation. By obtaining high-resolution mass spectra of fragment ions generated through techniques like tandem MS (LC-MS/MS or LC-HRMS/MS), detailed structural information about 5-Hydroxynepafenac can be obtained researchgate.net. The fragmentation patterns observed in HRMS/MS experiments can be used to propose or confirm the arrangement of atoms within the molecule. Research utilizing LC-HRMS has been applied to the identification and structural confirmation of various compounds and their metabolites in complex matrices researchgate.net.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful hyphenated technique that provides an additional dimension of separation based on the size, shape, and charge of ions in the gas phase. This separation occurs prior to mass analysis, making IMS-MS particularly valuable for differentiating isomeric and isobaric compounds that cannot be distinguished by mass spectrometry alone. azom.comcopernicus.org

In IMS-MS, ions are introduced into a drift cell where they travel through a buffer gas under the influence of an electric field. The speed at which an ion traverses the drift cell is dependent on its collision cross-section (CCS), which is related to its three-dimensional structure. azom.com Ions with different shapes, even if they have the same mass-to-charge ratio (m/z), will have different collision cross-sections and thus different drift times through the cell. azom.comcopernicus.org This difference in drift time allows for their separation and subsequent detection by the mass spectrometer.

For a compound like 5-Hydroxynepafenac, the ability of IMS-MS to differentiate isomers is highly relevant. Structural isomers, which share the same molecular formula but differ in the arrangement of their atoms, can exhibit distinct biological activities or pharmacokinetic profiles. IMS-MS can resolve these isomers by separating them based on their unique gas-phase conformations and collision cross-sections. azom.comcopernicus.orgsciex.com The combination of drift time (mobility) and m/z data provides a two-dimensional separation space, enabling the deconvolution of complex mixtures and the confident identification of individual isomers. azom.com While direct research on 5-Hydroxynepafenac isomer differentiation using IMS-MS was not found in the provided search results, the general principle of IMS-MS for isomer separation is well-established and applicable to such compounds. azom.comcopernicus.orgsciex.com Studies on other isomeric compounds, such as steroids or amino acid isomers, demonstrate the effectiveness of IMS-MS in providing this level of structural discrimination. sciex.comdiva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the definitive structural characterization of organic compounds, including 5-Hydroxynepafenac. NMR provides detailed information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule. msu.educore.ac.uk By analyzing the interaction of atomic nuclei with an external magnetic field and radiofrequency pulses, NMR yields spectra containing signals (resonances) that are unique to the chemical environment of each nucleus. msu.edu

Proton NMR ( NMR) and Carbon-13 NMR ( NMR) are commonly used for structural elucidation. NMR provides information on the number of different types of protons, their chemical environment (indicated by chemical shift), and their connectivity to neighboring protons (revealed by splitting patterns or coupling constants). msu.educore.ac.uk NMR provides information on the carbon skeleton of the molecule, with chemical shifts indicating the hybridization and electronic environment of each carbon atom. msu.edu

More advanced NMR techniques, such as two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), offer even more detailed structural insights. COSY reveals correlations between coupled protons, while HSQC correlates protons with the carbon atoms to which they are directly attached. HMBC provides correlations between protons and carbons separated by multiple bonds, helping to establish connectivity across the molecular framework. NOESY reveals spatial proximity between nuclei, which is crucial for determining the three-dimensional structure and conformation of a molecule. core.ac.uk

For 5-Hydroxynepafenac, NMR spectroscopy would be indispensable for confirming its structure, identifying the position of the hydroxyl group, and verifying the connectivity of all atoms. Analysis of chemical shifts, coupling constants, and correlations from 2D NMR experiments would allow for the unambiguous assignment of each signal to a specific nucleus in the molecule, thereby confirming the proposed structure of 5-Hydroxynepafenac. core.ac.uknih.gov Solid-state NMR techniques can also be applied for structural characterization, particularly for solid forms or aggregates of the compound. frontiersin.orgmdpi.com

Method Validation Parameters for Research and Quantitative Analysis

Validated analytical methods are essential for ensuring the reliability, accuracy, and consistency of results obtained in research and quantitative analysis of 5-Hydroxynepafenac. globalresearchonline.netresearchgate.netajrconline.orgwjarr.com Method validation involves evaluating several key performance characteristics to demonstrate that the method is suitable for its intended purpose. globalresearchonline.netresearchgate.netajrconline.orgwjarr.com According to guidelines from regulatory bodies like the ICH (International Council for Harmonisation) and FDA, critical validation parameters include selectivity, linearity, range, accuracy, precision, detection limit, and quantitation limit. globalresearchonline.netresearchgate.netajrconline.orgwjarr.comich.org

Selectivity, Specificity, and Interference Studies

Selectivity (or specificity) is the ability of an analytical method to unequivocally assess and quantify the analyte (5-Hydroxynepafenac) in the presence of other components that may be expected to be present in the sample matrix. globalresearchonline.netajrconline.orgwjarr.comich.orginab.ie These components could include the parent compound (Nepafenac), other metabolites, impurities, degradation products, or matrix components from biological samples (e.g., plasma, urine, tissue extracts) or formulations. globalresearchonline.netajrconline.orgich.org

Specificity is demonstrated by showing that the method's response is due solely to the analyte of interest and that there is no significant interference from other substances. globalresearchonline.netajrconline.org This is typically evaluated by analyzing blank samples (matrix without the analyte), placebo samples (matrix with excipients but no active ingredient), samples spiked with potential interfering substances, and stressed samples (to generate degradation products). globalresearchonline.netajrconline.org Chromatographic methods, such as HPLC or UPLC coupled with MS, are commonly used for the analysis of Nepafenac (B1678188) and its metabolites, and their selectivity is assessed by achieving sufficient separation between the analyte peak and peaks corresponding to potential interferents. irjpms.comrjptonline.orgresearchgate.net The absence of interfering peaks at the retention time and m/z of 5-Hydroxynepafenac in these samples indicates adequate selectivity. globalresearchonline.netajrconline.org

Linearity, Calibration Range, and Quantitative Reproducibility

Linearity is the ability of an analytical method to obtain test results that are directly proportional to the concentration (amount) of the analyte within a given range. ajrconline.orgich.orgscielo.briosrphr.orgnpra.gov.my The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated linearity, accuracy, and precision. ajrconline.orgich.orgscielo.brnpra.gov.my

Linearity is typically assessed by preparing a series of standard solutions of 5-Hydroxynepafenac at different concentrations spanning the expected range of the analyte in the samples. These standards are then analyzed, and a calibration curve is generated by plotting the instrument response (e.g., peak area in chromatography) against the corresponding analyte concentration. scielo.briosrphr.org The linearity is evaluated by statistical methods, such as linear regression analysis. scielo.briosrphr.org A high correlation coefficient () close to 1 and a small y-intercept indicate good linearity. irjpms.comscielo.briosrphr.org The calibration range is established based on the concentrations for which acceptable linearity is observed. ich.orgscielo.brnpra.gov.my

Quantitative reproducibility, often assessed as precision, refers to the agreement among individual test results when the same homogeneous sample is analyzed multiple times under specified conditions. researchgate.netajrconline.orgwjarr.comresearchgate.net Precision can be evaluated at different levels, including repeatability (within a single laboratory, using the same equipment, analyst, and short time interval) and intermediate precision (within a single laboratory, but with variations in conditions such as different days, analysts, or equipment). researchgate.netajrconline.orgwjarr.comresearchgate.net Precision is usually expressed as the relative standard deviation (RSD) or variance of the results. researchgate.netresearchgate.net Low RSD values indicate high reproducibility. researchgate.netresearchgate.net For quantitative analysis of 5-Hydroxynepafenac, demonstrating good linearity and reproducibility within the defined calibration range is critical for accurate quantification. ich.orgscielo.brresearchgate.net

Detection Limits (LOD) and Quantification Limits (LOQ) Determination

The Detection Limit (LOD) and Quantification Limit (LOQ) are important parameters that define the sensitivity of an analytical method. researchgate.netajrconline.orgwjarr.comthomasalittleconsulting.comaoac.orgsepscience.comeflm.eu

The LOD is the lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. researchgate.netajrconline.orgwjarr.comthomasalittleconsulting.comaoac.orgsepscience.comeflm.eu It is the minimum level at which the analyte can be reliably distinguished from the absence of the analyte (blank). thomasalittleconsulting.comaoac.orgeflm.eu

The LOQ is the lowest concentration of the analyte in a sample that can be quantified with acceptable accuracy and precision. researchgate.netajrconline.orgwjarr.comthomasalittleconsulting.comaoac.orgsepscience.comeflm.eu It is the level above which quantitative results can be obtained with a stated degree of confidence. aoac.orgeflm.eu

Several approaches can be used to determine LOD and LOQ, including methods based on the signal-to-noise ratio (S/N), the standard deviation of the response and the slope of the calibration curve, or visual evaluation (though this is less recommended for quantitative methods). thomasalittleconsulting.comsepscience.comeflm.eu

The S/N approach involves analyzing samples with decreasing concentrations of the analyte and determining the concentration at which the analyte signal is distinguishable from the background noise. thomasalittleconsulting.comsepscience.com Typically, an S/N ratio of 3:1 is considered for LOD and 10:1 for LOQ. thomasalittleconsulting.comsepscience.com

The method based on the standard deviation of the response and the slope of the calibration curve is commonly used for quantitative methods. sepscience.com LOD is calculated as 3.3 * ( / S) and LOQ as 10 * ( / S), where is the standard deviation of the response (e.g., from replicate analyses of a blank or low-concentration sample) and S is the slope of the calibration curve. sepscience.com

Pharmacological and Biological Relevance of 5 Hydroxynepafenac in Preclinical Research

Investigation of Intrinsic Pharmacological Activity of 5-Hydroxynepafenac

Understanding the intrinsic pharmacological activity of 5-hydroxynepafenac is crucial to determine if it contributes to the therapeutic or other biological effects observed after nepafenac (B1678188) administration. This involves assessing its interactions with relevant biological targets, such as receptors and enzymes, and evaluating its functional impact in cellular systems.

In Vitro Assays for Receptor Binding and Enzyme Inhibition

In vitro assays are fundamental tools for characterizing the molecular interactions of a compound. Receptor binding assays assess the affinity of a compound for specific receptors, while enzyme inhibition assays determine its ability to inhibit the activity of enzymes. chelatec.comwuxibiology.comnih.govnih.gov For 5-hydroxynepafenac, such studies would typically investigate its potential to bind to or inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, given that its parent compound, nepafenac, and the primary active metabolite, amfenac (B1665970), exert their effects through COX inhibition. novartis.comcentaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwsahpra.org.zaeuropa.eumedsafe.govt.nzeuropa.eumedsinfo.com.au

However, based on the available information, the primary focus of research regarding the active pharmacological effects of the nepafenac metabolic cascade is on amfenac's potent inhibition of prostaglandin (B15479496) H synthase (cyclooxygenase), which is essential for prostaglandin production. novartis.comcentaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwsahpra.org.zaeuropa.eumedsafe.govt.nzeuropa.eumedsinfo.com.au While 5-hydroxynepafenac is identified as a metabolite, preclinical data specifically detailing its intrinsic activity in standard in vitro receptor binding or enzyme inhibition assays, particularly concerning COX enzymes, are not prominently featured in the provided search results. The information primarily highlights amfenac as the pharmacologically active entity responsible for COX inhibition. novartis.comcentaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwsahpra.org.zaeuropa.eumedsafe.govt.nzeuropa.eumedsinfo.com.au

Cellular Assays for Functional Response and Pathway Modulation

Cellular assays provide insight into the biological effects of a compound in a more complex environment than isolated molecular systems. These assays can measure functional responses, such as the modulation of inflammatory mediators, or investigate the impact on specific signaling pathways. chelatec.comwuxibiology.com For a metabolite like 5-hydroxynepafenac, cellular assays could explore its effects on prostaglandin synthesis, inflammatory cytokine production, or cell signaling cascades relevant to pain and inflammation.

The available information emphasizes that nepafenac is converted to amfenac by ocular tissue hydrolases, and amfenac is responsible for inhibiting prostaglandin synthesis. novartis.comcentaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwsahpra.org.zaeuropa.eumedsafe.govt.nzeuropa.eumedsinfo.com.au Studies in rabbits have shown that nepafenac inhibits blood-retinal-barrier breakdown and suppresses PGE2 synthesis. novartis.comeuropa.eueuropa.eueuropa.eueuropa.eunovartis.comeuropa.eu Ex vivo studies demonstrated that topical ocular nepafenac inhibits prostaglandin synthesis in the iris/ciliary body and retina/choroid. novartis.comeuropa.eueuropa.eueuropa.eunovartis.comeuropa.eu These effects are attributed to the conversion of nepafenac to amfenac. novartis.comcentaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwsahpra.org.zaeuropa.eumedsafe.govt.nzeuropa.eumedsinfo.com.au Specific data on the functional response and pathway modulation directly attributable to 5-hydroxynepafenac in cellular assays are not detailed in the provided search results, suggesting that its contribution to the primary anti-inflammatory effects might be limited compared to amfenac.

Role of 5-Hydroxynepafenac as a Metabolite in the Prodrug Cascade

Nepafenac functions as a prodrug, undergoing biotransformation to its active form. novartis.comcentaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwsahpra.org.zaeuropa.eumedsafe.govt.nzeuropa.eumedsinfo.com.au This metabolic cascade is crucial for its therapeutic action. 5-hydroxynepafenac is identified as a metabolite within this process.

Nepafenac is rapidly hydrolyzed to amfenac by intraocular hydrolases. centaurpharma.comeuropa.eumedsafe.govt.nznovartis.com Amfenac subsequently undergoes extensive metabolism, including hydroxylation of the aromatic ring, leading to the formation of more polar metabolites, many of which are glucuronide conjugates. centaurpharma.comeuropa.eumedsafe.govt.nznovartis.com 5-hydroxynepafenac is one such metabolite, detected in plasma. novartis.comcentaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwsahpra.org.zaeuropa.eumedsafe.govt.nzeuropa.eumedsinfo.com.aupom.go.idprospecte.ronovartis.com

Contribution (or lack thereof) to the Overall Pharmacodynamic Effects of Nepafenac

The available preclinical data strongly indicate that the primary pharmacologically active species responsible for the anti-inflammatory and analgesic effects of nepafenac is amfenac, due to its potent inhibition of cyclooxygenase. novartis.comcentaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwsahpra.org.zaeuropa.eumedsafe.govt.nzeuropa.eumedsinfo.com.au While 5-hydroxynepafenac is a detected metabolite, representing approximately 9% to 9.5% of total plasma radioactivity at Cmax after oral or topical administration of radiolabeled nepafenac, the provided information does not attribute significant pharmacological activity related to COX inhibition or anti-inflammatory effects to 5-hydroxynepafenac itself. novartis.comcentaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwsahpra.org.zaeuropa.eumedsafe.govt.nzeuropa.eumedsinfo.com.aupom.go.idprospecte.ronovartis.com The focus of the described mechanism of action remains on the conversion of nepafenac to amfenac. novartis.comcentaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwsahpra.org.zaeuropa.eumedsafe.govt.nzeuropa.eumedsinfo.com.au

Stability and Reactivity in Biological Systems

The stability and reactivity of metabolites in biological systems influence their persistence, potential for further metabolism, and interaction with biological molecules. aamc.orgaamc.org As a hydroxylated metabolite, 5-hydroxynepafenac is more polar than the parent compound, nepafenac. The detection of 5-hydroxynepafenac primarily in the form of a glucuronide conjugate suggests that it undergoes further conjugation, a common metabolic pathway for increasing the water solubility of compounds and facilitating their excretion. novartis.comcentaurpharma.comrwandafda.gov.rwsahpra.org.zaeuropa.eumedsafe.govt.nzpom.go.idnovartis.com This conjugation indicates that 5-hydroxynepafenac is a substrate for glucuronosyltransferases and is likely subject to elimination from the body in this conjugated form. The process of glucuronidation generally deactivates compounds or prepares them for excretion, further supporting the notion that 5-hydroxynepafenac itself may not possess significant or sustained pharmacological activity.

Comparative Studies of Biological Effects with Parent Compound and Other Metabolites

The available data primarily compare the pharmacokinetic profiles and the main pharmacodynamic effects attributed to nepafenac (as the prodrug penetrating tissues) and amfenac (as the active COX inhibitor). Amfenac is consistently identified as the major active metabolite responsible for inhibiting prostaglandin synthesis. novartis.comcentaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwsahpra.org.zaeuropa.eumedsafe.govt.nzeuropa.eumedsinfo.com.au While 5-hydroxynepafenac is quantified in plasma as a significant metabolite, the provided information does not include direct comparative studies demonstrating its biological effects relative to nepafenac or amfenac in terms of anti-inflammatory potency or other relevant pharmacological activities. The emphasis in the literature is on the conversion of the relatively inactive nepafenac to the highly active amfenac as the core of the prodrug mechanism. novartis.comcentaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwsahpra.org.zaeuropa.eumedsafe.govt.nzeuropa.eumedsinfo.com.au

Based on the current preclinical information, 5-hydroxynepafenac appears to be primarily a product of amfenac metabolism, undergoing glucuronidation. Its role seems to be more related to the metabolic clearance of the active metabolite amfenac rather than possessing significant intrinsic pharmacological activity contributing to the therapeutic effects of nepafenac.

Plasma Metabolite Concentrations after Oral/Topical Nepafenac Administration

CompoundRelative Abundance in Plasma (at Cmax)NotesSource(s)
AmfenacApproximately 13% of total radioactivityMajor metabolite, pharmacologically active novartis.comcentaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwsahpra.org.zaeuropa.eumedsafe.govt.nzpom.go.idnovartis.com
5-HydroxynepafenacApproximately 9-9.5% of total radioactivitySecond most abundant plasma metabolite, often as glucuronide conjugate novartis.comcentaurpharma.comeuropa.eueuropa.eurwandafda.gov.rwsahpra.org.zaeuropa.eumedsafe.govt.nzeuropa.eumedsinfo.com.aupom.go.idprospecte.ronovartis.com
NepafenacRelatively low levels (e.g., 3.2%)Prodrug novartis.comrwandafda.gov.rwpom.go.id

Note: Data compiled from various sources and may represent findings from different administration routes (oral or topical) and species.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies Involving 5 Hydroxynepafenac

Influence of the 5-Hydroxyl Group on Molecular Interactions and Recognition

The addition of a hydroxyl group at the 5-position of the nepafenac (B1678188) or amfenac (B1665970) structure significantly alters its physicochemical properties, particularly its polarity and potential for hydrogen bonding. This functional group can influence how the molecule interacts with biological targets, enzymes, and transport proteins. While specific detailed studies focusing solely on the SAR of the 5-hydroxyl group in 5-hydroxynepafenac are not extensively documented in the provided search results, the general principles of how hydroxyl groups impact molecular interactions are relevant.

Hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in protein binding sites or with the aqueous biological environment. nih.gov The introduction of a hydroxyl group can increase the hydrophilicity of a molecule, affecting its solubility and membrane permeability. nih.gov In the context of enzyme-substrate or ligand-receptor interactions, the position and presence of a hydroxyl group can be critical for proper binding orientation and affinity. nih.govnih.gov For instance, studies on other compound classes have shown that the position and number of hydroxyl groups can significantly affect inhibitory activity towards enzymes through hydrogen bonding interactions. nih.gov

Impact of Glucuronide Conjugation on Biorecognition and Transport

5-Hydroxynepafenac undergoes glucuronide conjugation, a common metabolic pathway that attaches a glucuronic acid moiety to the hydroxyl group. This conjugation dramatically increases the molecule's polarity and molecular weight. The resulting glucuronide conjugate of 5-hydroxynepafenac is typically more water-soluble than the parent compound, which facilitates its excretion from the body, primarily via urine. centaurpharma.comsahpra.org.zarwandafda.gov.rwnovartis.comeuropa.eu

Glucuronide conjugation has a profound impact on biorecognition and transport. The addition of the negatively charged glucuronic acid moiety can alter the molecule's interaction with transporters, potentially favoring uptake by organic anion transporters (OATs) or efflux by ATP-binding cassette (ABC) transporters. This increased polarity generally reduces passive diffusion across biological membranes. While specific data on the transport of 5-hydroxynepafenac glucuronide is not detailed in the provided results, it is understood that glucuronidation is a key step in the elimination of many drugs and metabolites, directing them towards excretory pathways. centaurpharma.comsahpra.org.zarwandafda.gov.rwnovartis.comeuropa.eu

Radiochromatographic analyses have indicated that many of the polar metabolites of amfenac, including 5-hydroxynepafenac, are in the form of glucuronide conjugates. centaurpharma.comsahpra.org.zanovartis.comeuropa.eu This suggests that glucuronidation is a significant metabolic step for 5-hydroxynepafenac.

SAR of Precursors and Related Compounds in the Context of 5-Hydroxynepafenac Formation

The formation of 5-hydroxynepafenac is part of the metabolic cascade initiated by the administration of nepafenac. Nepafenac, a prodrug, is first hydrolyzed to the active metabolite amfenac. centaurpharma.comsahpra.org.zanovartis.comeuropa.eunih.govhres.cadrugbank.comtga.gov.aumims.comeuropa.eu Amfenac then undergoes further metabolism, including hydroxylation on the aromatic ring, leading to the formation of 5-hydroxynepafenac, among other polar metabolites. centaurpharma.comsahpra.org.zanovartis.comeuropa.euhres.catga.gov.aumims.comeuropa.eu

The structure of nepafenac, specifically the amide linkage, is crucial for its role as a prodrug, allowing it to penetrate the cornea before being converted to the active amfenac by ocular hydrolases. sahpra.org.zarwandafda.gov.rwnovartis.comeuropa.eunih.govhres.cadrugbank.comtga.gov.aumims.comeuropa.eu The subsequent hydroxylation of amfenac to 5-hydroxynepafenac involves the addition of a hydroxyl group to the aromatic ring. The specific site of hydroxylation (the 5-position) is determined by the structure of amfenac and the regioselectivity of the metabolic enzymes involved, likely cytochrome P450 enzymes, although the provided results state that neither nepafenac nor amfenac inhibit major human CYP isozymes in vitro at tested concentrations. centaurpharma.comsahpra.org.zarwandafda.gov.rwnovartis.comeuropa.euhres.camims.comeuropa.eueuropa.eueuropa.eu

Studies using radioactive tracing of nepafenac have shown that 5-hydroxynepafenac is a significant metabolite in plasma, representing approximately 9% of the total radioactivity at Cmax, while amfenac is the major metabolite, representing about 13%. centaurpharma.comsahpra.org.zarwandafda.gov.rwnovartis.comeuropa.eutga.gov.aumims.comeuropa.eueuropa.eueuropa.eu This indicates that the structure of amfenac is readily recognized by the enzymes responsible for 5-hydroxylation.

Here is a table summarizing the relative abundance of key compounds in plasma based on radioactivity:

CompoundApproximate % of Total Plasma Radioactivity at Cmax
Amfenac13% centaurpharma.comsahpra.org.zanovartis.comeuropa.eutga.gov.aumims.comeuropa.eu
5-Hydroxynepafenac9% centaurpharma.comsahpra.org.zarwandafda.gov.rwnovartis.comeuropa.eutga.gov.aumims.comeuropa.eueuropa.eueuropa.eu
Nepafenac3.2% (in plasma) rwandafda.gov.rw

Computational and Theoretical Chemistry Approaches in 5 Hydroxynepafenac Research

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are essential tools for exploring the three-dimensional structure and flexibility of molecules like 5-Hydroxynepafenac. Conformational analysis, a key application of these methods, involves identifying the stable spatial arrangements (conformers) of a molecule and the energy barriers between them. For 5-Hydroxynepafenac, molecular modeling can predict its preferred conformations in different environments (e.g., aqueous solution, lipid membranes) by considering various factors such as bond lengths, bond angles, and torsional angles.

Molecular dynamics simulations extend this analysis by simulating the movement of atoms and molecules over time, providing insights into conformational changes, flexibility, and interactions with surrounding molecules. While specific data for 5-Hydroxynepafenac is not available in the search results, studies on related compounds or the parent drug nepafenac (B1678188) often utilize these techniques to understand how molecular shape influences properties and interactions. Applying these methods to 5-Hydroxynepafenac could reveal how the addition of the hydroxyl group affects its conformational landscape compared to nepafenac and amfenac (B1665970), potentially impacting its interaction with enzymes or other biological targets.

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. These calculations can determine parameters such as molecular orbital energies (e.g., HOMO and LUMO), charge distribution, electrostatic potential, and reactivity. For 5-Hydroxynepafenac, quantum chemical methods can elucidate how the hydroxyl group influences its electronic characteristics, which are critical for understanding its chemical behavior and potential reaction pathways, including further metabolism or interactions with biological molecules.

Furthermore, quantum chemical calculations can be used to investigate reaction mechanisms, such as the hydroxylation process that leads to the formation of 5-Hydroxynepafenac or subsequent metabolic transformations it might undergo. By calculating the energy profiles of potential reactions, researchers can identify transition states and determine the feasibility and preferred pathways of chemical transformations involving 5-Hydroxynepafenac. Studies on nepafenac have employed quantum chemical calculations to explore properties like lipophilicity, which are influenced by electronic structure.

In Silico Prediction of Metabolic Pathways and Enzyme Interactions

In silico prediction methods are increasingly used to forecast how a compound will be metabolized in biological systems and to identify the enzymes involved. Given that 5-Hydroxynepafenac is a metabolite of nepafenac, in silico tools can be applied to predict further metabolic transformations of 5-Hydroxynepafenac, such as conjugation reactions (e.g., glucuronidation or sulfation) or further oxidation. These predictions are typically based on the molecule's structure and can identify potential sites of metabolism and the likely enzymes responsible, such as cytochrome P450 (CYP) enzymes or UDP-glucuronosyltransferases (UGTs).

Understanding the metabolic pathways of 5-Hydroxynepafenac and the enzymes that interact with it is crucial for a complete picture of its fate in the body. In silico methods can help prioritize experimental studies by suggesting the most probable metabolic routes and the enzymes most likely to be involved, including predicting enzyme-substrate interactions.

Ligand-Protein Docking for Investigating Potential Biological Targets (if any)

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as 5-Hydroxynepafenac, to a protein target. While the primary active metabolite of nepafenac is amfenac, which inhibits cyclooxygenase (COX) enzymes, 5-Hydroxynepafenac might also interact with biological targets, including the enzymes responsible for its formation or further metabolism, or potentially other proteins.

Docking studies can provide insights into how 5-Hydroxynepafenac might bind to the active site of metabolic enzymes, helping to explain regioselectivity and reaction mechanisms. Although direct docking studies for 5-Hydroxynepafenac are not detailed in the search results, studies on nepafenac have utilized docking to investigate interactions with proteins, including potential off-targets. Applying ligand-protein docking to 5-Hydroxynepafenac could help identify proteins it might interact with, predict binding modes, and estimate binding affinities, contributing to understanding its biological disposition and potential effects.

Future Research Directions and Unaddressed Scientific Questions Regarding 5 Hydroxynepafenac

Comprehensive Characterization of Enzymatic Systems Governing its Formation

While it is known that nepafenac (B1678188) undergoes extensive metabolism, including hydroxylation of the aromatic ring leading to more polar metabolites and glucuronide conjugate formation, the specific enzymatic systems responsible for the 5-hydroxylation of nepafenac are not fully characterized. europa.eucentaurpharma.commedicines.org.uknovartis.com Nepafenac is converted to amfenac (B1665970) by intraocular hydrolases. europa.eucentaurpharma.commedicines.org.ukirjpms.comnps.org.aunovartis.com Subsequently, amfenac undergoes further metabolism, including hydroxylation. europa.eucentaurpharma.commedicines.org.uknovartis.com Studies have indicated that neither nepafenac nor amfenac significantly inhibit major human cytochrome P450 (CYP) enzymes (CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4) in vitro, suggesting that CYP-mediated interactions with co-administered drugs are unlikely. europa.eumedicines.org.uknovartis.comrwandafda.gov.rw However, the specific enzymes catalyzing the hydroxylation step that forms 5-hydroxynepafenac from either nepafenac or potentially amfenac require detailed investigation. Identifying these enzymes (e.g., specific CYP isoforms or other hydroxylases) would provide crucial insights into the metabolic fate of nepafenac and potential inter-individual variability in 5-hydroxynepafenac formation. Research could involve in vitro studies using human liver microsomes or recombinant enzymes, as well as in vivo studies to correlate enzyme activity or genetic polymorphisms with 5-hydroxynepafenac levels.

Exploration of Potential Undiscovered Biological Activities or Roles

Currently, the primary focus regarding nepafenac's pharmacological activity is on its conversion to amfenac and amfenac's subsequent inhibition of cyclooxygenase. europa.eucentaurpharma.commedicines.org.uknps.org.aunovartis.com While 5-hydroxynepafenac is a prominent metabolite, its intrinsic biological activity or potential physiological roles have not been extensively explored. It is not apparent from some documentation whether, apart from amfenac, any of the other eight aglycone metabolites of nepafenac have pharmacological activity. tga.gov.au Future research should investigate whether 5-hydroxynepafenac possesses any anti-inflammatory, analgesic, or other relevant biological activities. This could involve in vitro assays using cell lines or enzymes involved in inflammatory pathways, as well as in vivo studies to assess its effects in relevant animal models. Furthermore, exploring potential interactions of 5-hydroxynepafenac with biological targets beyond COX enzymes could reveal novel roles or effects.

Development of Novel Analytical Techniques for Enhanced Detection and Differentiation

The accurate detection and quantification of 5-hydroxynepafenac in biological matrices are essential for pharmacokinetic studies and for exploring its biological roles. Current methods likely involve techniques capable of separating and detecting polar metabolites, such as liquid chromatography coupled with mass spectrometry (LC-MS). nih.govcdc.govmdpi.com However, the development of novel, highly sensitive, and specific analytical techniques could enhance the ability to detect and differentiate 5-hydroxynepafenac from related compounds and other metabolites, particularly at low concentrations in complex biological samples. nih.govcdc.govmdpi.comcdc.gov This could involve advancements in chromatographic separation, mass spectrometry, or the development of targeted assays. Enhanced analytical capabilities would facilitate more precise pharmacokinetic profiling of 5-hydroxynepafenac and support investigations into its formation and disposition.

Integration of Systems Biology and Metabolomics Approaches for Holistic Understanding

Integrating systems biology and metabolomics approaches could provide a more holistic understanding of 5-hydroxynepafenac within the broader context of nepafenac metabolism and its effects on biological systems. researchgate.netmdpi.comnih.govacademicjournals.orgmetsysbio.com Metabolomics, which involves the comprehensive study of metabolites in a biological system, can reveal changes in metabolic pathways in response to drug administration. researchgate.netmdpi.comnih.govacademicjournals.org Applying metabolomics to study nepafenac metabolism could help identify other related metabolites, map the complete metabolic network involving 5-hydroxynepafenac, and potentially uncover its influence on endogenous metabolic pathways. researchgate.netmdpi.comnih.gov Systems biology approaches could integrate metabolomic data with other omics data (e.g., transcriptomics or proteomics) to build comprehensive models of nepafenac metabolism and its downstream effects, providing a more complete picture of 5-hydroxynepafenac's role. researchgate.netmdpi.comnih.gov

Advanced Studies on Stability and Degradation Pathways Under Varied Conditions

Understanding the stability of 5-hydroxynepafenac under various physical and chemical conditions is important for its handling, storage, and analysis. Forced degradation studies, which involve subjecting a compound to exaggerated conditions (e.g., heat, light, humidity, pH changes, oxidation), are valuable for identifying potential degradation pathways and products. pharmatechassociates.comeuropa.eurjptonline.orgresearchgate.netunr.edu.ar While forced degradation studies have been conducted for nepafenac, leading to the identification of degradation products, including hydroxy-nepafenac under alkaline conditions, detailed studies specifically on the stability and degradation pathways of isolated 5-hydroxynepafenac under a range of varied conditions are needed. cnr.it This would involve assessing its stability in different solvents, at various temperatures and pH levels, and under exposure to light and oxidizing agents. Identifying the degradation products of 5-hydroxynepafenac would also be crucial for developing appropriate analytical methods and ensuring the integrity of samples containing this metabolite. europa.eurjptonline.orgresearchgate.netunr.edu.ar

Q & A

Q. How should researchers address ethical challenges in translating 5-Hydroxynepafenac studies to clinical trials?

  • Methodological Answer : Follow IRB protocols for preclinical-to-clinical bridging studies, including rigorous toxicity profiling (e.g., OECD 423 guidelines). Disclose conflicts of interest and obtain informed consent for human tissue use (e.g., corneal samples). Publish negative results to avoid publication bias .

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